molecular formula C21H22N2OS B303915 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

Numéro de catalogue B303915
Poids moléculaire: 350.5 g/mol
Clé InChI: FAPUUAUVVNHOOP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone inhibits BTK, a non-receptor tyrosine kinase that is essential for BCR signaling. BTK is activated upon BCR engagement, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone blocks BCR signaling and induces apoptosis in B-cell malignancies. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also been shown to inhibit other kinases, such as ITK and TXK, which are involved in T-cell signaling.
Biochemical and Physiological Effects:
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been shown to induce apoptosis in B-cell malignancies, both in vitro and in vivo. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone also inhibits B-cell activation and proliferation, which are key processes in the development and progression of B-cell malignancies. In addition, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been shown to modulate the immune microenvironment, promoting anti-tumor immunity and reducing immune suppression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its specificity for BTK, which reduces off-target effects and toxicity. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also shown to be well-tolerated in preclinical studies, with no significant adverse effects reported. However, one limitation of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone is its potential to induce resistance, which has been observed in some preclinical models. Further studies are needed to understand the mechanisms of resistance and to develop strategies to overcome it.

Orientations Futures

Several future directions for the development and application of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone can be identified. First, clinical trials are ongoing to evaluate the safety and efficacy of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone in patients with B-cell malignancies. The results of these trials will provide important information on the clinical utility of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone. Second, combination therapies with (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone and other anti-cancer agents, such as immune checkpoint inhibitors, are being explored to enhance anti-tumor immunity and improve treatment outcomes. Third, the potential of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone in other diseases, such as autoimmune disorders, is also being investigated. Finally, further studies are needed to understand the mechanisms of resistance to (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone and to develop strategies to overcome it.

Méthodes De Synthèse

The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-methylphenylacetic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with (3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)amine to form the intermediate compound. The intermediate compound is further reacted with 4-dimethylaminopyridine and triethylamine to produce the final product, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone.

Applications De Recherche Scientifique

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has demonstrated potent anti-tumor activity and has shown to be well-tolerated. (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone has also been shown to synergize with other anti-cancer agents, such as venetoclax, a BCL-2 inhibitor, and lenalidomide, an immunomodulatory drug.

Propriétés

Nom du produit

(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone

Formule moléculaire

C21H22N2OS

Poids moléculaire

350.5 g/mol

Nom IUPAC

(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-methylphenyl)methanone

InChI

InChI=1S/C21H22N2OS/c1-13-8-10-14(11-9-13)19(24)20-18(22)16-12-15-6-4-2-3-5-7-17(15)23-21(16)25-20/h8-12H,2-7,22H2,1H3

Clé InChI

FAPUUAUVVNHOOP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

SMILES canonique

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.